Aluminum, diethyliodo-

Polymer Chemistry Organometallic Catalysis Cyclopolymerization

Researchers using organoaluminum halides in Ziegler-Natta polymerization face narrow stoichiometric windows: chloride, bromide, and fluoride analogs require a precise Al/Ti ratio of 0.75 for cyclopolymerization, while ROMP with non-iodide Al alkyls yields heavily gelled, unprocessable polymers. DEAI resolves both limitations: • Enables cyclopolyisoprene formation across all Al/Ti ratios, eliminating stringent stoichiometric control. • Specifically required for gel-free cycloolefin-dicyclopentadiene ROMP copolymers; diethylaluminum chloride is explicitly unsuitable. Sourced as 0.9M toluene solution or neat (≥98%) under inert atmosphere, with pyrophoric-compliant global logistics.

Molecular Formula C4H10AlI
Molecular Weight 212.01 g/mol
CAS No. 2040-00-8
Cat. No. B1199366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, diethyliodo-
CAS2040-00-8
Synonymsdiethylaluminum iodide
Molecular FormulaC4H10AlI
Molecular Weight212.01 g/mol
Structural Identifiers
SMILESCC[Al](CC)I
InChIInChI=1S/2C2H5.Al.HI/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1
InChIKeyPPQUYYAZSOKTQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylaluminum Iodide Overview


Diethylaluminum iodide (DEAI, CAS 2040-00-8) is a dialkylaluminum halide organometallic compound with the molecular formula C4H10AlI [1]. It is a colorless to pale yellow, pyrophoric liquid (density 1.609 g/mL at 25°C) that is highly sensitive to air and moisture [1]. As a strong Lewis acid and a source of both aluminum and iodine, DEAI serves as a specialized catalyst component in Ziegler-Natta type polymerization systems and as a unique promoter in organic synthesis [1]. Its reactivity profile is distinct from other organoaluminum compounds, making it a critical reagent for specific transformations where alternatives fail or yield inferior results.

Workflow
Ziegler-Natta polymerization, Baylis-Hillman C–C coupling, asymmetric synthesis
Selection context
Iodide-specific Lewis acid; reported unique activity in cyclopolymerization and gel-free ROMP
Handling requirement
Air- and moisture-sensitive pyrophoric liquid; use under inert atmosphere

Why Diethylaluminum Iodide Is Irreplaceable


Diethylaluminum iodide is not a simple drop-in replacement for other organoaluminum compounds. In cyclopolymerization of isoprene, diethylaluminum iodide uniquely enables cyclopolymer formation at all Al/Ti ratios, whereas other halide analogs (fluoride, chloride, bromide) only promote cyclic polymer formation at a specific ratio of 0.75 [1]. In cycloolefin ring-opening metathesis polymerization (ROMP), diethylaluminum iodide is specifically required; diethylaluminum chloride and ethylaluminum dichloride have been explicitly stated to be unsuitable for producing gel-free polymers [2]. Furthermore, in cis-1,4-polymerization of butadiene, DEAI can directly substitute for the iodine/triisobutylaluminum combination to induce the same polymerization, demonstrating a unique, standalone activity not observed with other alkylaluminum halides [3]. These functional divergences stem from the unique properties of the Al-I bond, which confers distinct Lewis acidity and reactivity patterns compared to Al-Cl or Al-C bonds.

!
Replacing DEAI with other dialkylaluminum halides (F, Cl, Br) may narrow the cyclopolymerization operational window, as they only work at Al/Ti=0.75.
!
Chloride-based analogs are reported unsuitable for gel-free cycloolefin ROMP; substitution can yield heavily gelled, unprocessable polymers.
!
In situ generation of aluminum iodide species from I₂/Al(i-Bu)₃ may introduce reproducibility differences compared to pre-formed DEAI.

Diethylaluminum Iodide Evidence


Cyclopolymerization: Unique Activity Across All Ratios

In Ziegler-type polymerization of isoprene, diethylaluminum iodide exhibits a unique catalytic behavior compared to its fluoride, chloride, and bromide analogs. While all three other halides (Et2AlF, Et2AlCl, Et2AlBr) only produce cyclic polyisoprene at an optimal Al/Ti ratio of 0.75, DEAI promotes the formation of cyclopolymers at all tested Al/Ti ratios [1]. This eliminates the need for strict stoichiometric control during catalyst preparation and provides a much wider operational window.

Cyclopolymerization activity
Direct comparison
DEAI forms cyclopolymer at all Al/Ti ratios; other halides only at Al/Ti = 0.75
Broader operational window reduces process sensitivity
Isoprene polymerization, n-heptane, Et₂AlX + TiCl₄ system
Polymer Chemistry Organometallic Catalysis Cyclopolymerization

Butadiene Polymerization: Direct Substitute for Iodine System

The ternary catalyst system triisobutylaluminum/titanium tetrachloride/iodine induces cis-1,4-polymerization of butadiene, with the actual active component being diisobutylaluminum iodide formed in situ [1]. Diethylaluminum iodide can be used as a direct substitute for the iodine component, likewise inducing cis-1,4-polymerization [1]. This demonstrates that DEAI can function as a pre-formed, single-component alternative to a more complex multi-component system, simplifying catalyst formulation and potentially improving batch-to-batch consistency.

Butadiene polymerization
Direct comparison
DEAI directly substitutes I₂/triisobutylaluminum to induce cis-1,4-polymerization
Pre-formed reagent may simplify catalyst formulation and improve batch consistency
Ternary Ziegler catalyst, equivalent qualitative activity reported
Polymer Chemistry Ziegler-Natta Catalysis Butadiene Polymerization

Gel-Free ROMP: Iodide vs. Chloride

In the ring-opening polymerization of cyclopentene-dicyclopentadiene copolymers, a catalyst system containing diethylaluminum iodide and tungsten hexachloride is explicitly required for producing substantially gel-free polymers [1]. The patent literature states that diethylaluminum chloride was found to be 'unsuitable' for this application [1]. Furthermore, a catalyst containing only DEAI and tungsten hexachloride produces a heavily gelled polymer; the addition of a dialkylaluminum chloride is necessary to achieve the desired gel-free product [2]. This demonstrates that DEAI plays a specific, non-replaceable role in the catalyst architecture.

Gel-free ROMP
Direct comparison
DEAI + dialkylaluminum chloride + WCl₆ required for gel-free polymer; DEAC alone reported unsuitable
Iodide component is critical for processable, gel-free product
Cyclopentene-dicyclopentadiene copolymerization, patent evidence
Polymer Chemistry Ring-Opening Metathesis Polymerization Cycloolefin Copolymers

Baylis-Hillman Reactions: Expanded Substrate Scope vs. TiCl4

Diethylaluminum iodide serves as a unique Lewis acid promoter for Baylis-Hillman-type reactions without the need for a Lewis base [1]. This method successfully engages aldehydes that failed to yield desired products under previously reported TiCl4-based conditions [1]. The reaction proceeds to completion at 0 °C in CH2Cl2 within 7-24 hours without inert gas protection [1]. Additionally, DEAI promotes the Morita-Baylis-Hillman reaction of a densely functionalized D-glucose-derived cyclopentenone with various aldehydes, achieving moderate to good yields, demonstrating compatibility with complex, highly functionalized substrates [2].

Baylis-Hillman substrate scope
Direct comparison
DEAI promotes reaction with aldehydes that failed under TiCl₄ conditions; yields 53–72%
Expands accessible building blocks for medicinal chemistry
0 °C, CH₂Cl₂, no inert gas or Lewis base required
Organic Synthesis C-C Bond Formation Baylis-Hillman Reaction

Beckmann Rearrangement: Alternative to TMSI

Both diethylaluminum iodide and trimethylsilyl iodide (TMSI) can promote the Beckmann rearrangement of oxime sulfonates to yield imidoyl iodides [1]. This reaction allows for a one-pot procedure for α-arylation of amines in synthetically useful yields [1]. While the publication does not provide direct quantitative comparison of yields or rates, it establishes that DEAI is a viable, metal-based alternative to the more common silicon-based reagent TMSI. This offers chemists a choice based on availability, cost, or downstream compatibility.

Beckmann rearrangement
Cross-study
DEAI and TMSI both promote oxime sulfonate rearrangement to imidoyl iodides
Offers an organoaluminum alternative to silicon-based reagent
No quantified yield comparison available; data to verify
Organic Synthesis Rearrangement Reactions Nitrogen Chemistry

Asymmetric Baylis-Hillman: Chiral β-Iodo Esters

Diethylaluminum iodide is the key reagent for a tandem asymmetric 1,4-conjugate addition/carbonyl coupling reaction to synthesize chiral β-iodo Baylis-Hillman hydroxy esters [1]. The reaction, performed by slow addition of DEAI to a mixture of aldehyde and α,β-acetylenic menthyl ester in dichloromethane at -23 °C, yields products with excellent geometric selectivity, promising diastereoselectivity, and modest to high yields up to 91% [1]. While a direct comparator is not explicitly named in the abstract, this reaction represents a unique application of DEAI in asymmetric synthesis, establishing a new pathway to valuable chiral intermediates.

Asymmetric Baylis-Hillman
Reported yield
Chiral β-iodo esters up to 91% yield, excellent geometric selectivity
Enabling reagent for enantiomerically enriched iodine-containing intermediates
-23 °C, slow addition of DEAI to aldehyde and α,β-acetylenic menthyl ester
Asymmetric Synthesis Chiral Building Blocks Organometallic Reagents

Diethylaluminum Iodide Application Scenarios


Broad-Window Cyclopolymerization of Dienes

For the Ziegler-Natta polymerization of isoprene to produce cyclic polyisoprenes, diethylaluminum iodide is the preferred organoaluminum component. Unlike other diethylaluminum halides (F, Cl, Br) which only yield cyclopolymers at a precise Al/Ti ratio of 0.75, DEAI uniquely enables cyclopolymer formation across a wide range of Al/Ti ratios [1]. This significantly reduces the need for stringent stoichiometric control, making the polymerization process more robust and easier to manage in an industrial setting.

Gel-Free Cycloolefin Copolymer ROMP

In the production of cyclopentene-dicyclopentadiene or norbornene-dicyclopentadiene copolymers, diethylaluminum iodide is an essential component of the catalyst system. Patent evidence explicitly states that diethylaluminum chloride is 'unsuitable' for this application and that a catalyst system lacking DEAI (e.g., using only WCl6 and a chloride-based aluminum alkyl) produces heavily gelled, unprocessable polymers [2][3]. The combination of DEAI with a dialkylaluminum chloride and a tungsten compound is required to achieve the desired substantially gel-free polymers, which are critical for easy reactor clean-out and downstream processing.

Baylis-Hillman Reactions with Challenging Substrates

Diethylaluminum iodide is a powerful Lewis acid promoter for Baylis-Hillman and related Morita-Baylis-Hillman reactions, particularly for substrates that fail with other promoters like TiCl4 [4]. It enables the reaction of α,β-unsaturated cycloketones and thioesters with a wide range of aldehydes at mild temperatures (0 °C) without requiring an inert atmosphere or an added Lewis base [4][5]. This methodology provides access to densely functionalized building blocks, such as those derived from sugars [6], that are valuable for medicinal chemistry and natural product synthesis.

Asymmetric Synthesis of Chiral β-Iodo Baylis-Hillman Esters

For researchers engaged in asymmetric synthesis, diethylaluminum iodide is the reagent of choice for a tandem 1,4-conjugate addition/carbonyl coupling sequence. Slow addition of DEAI to a mixture of an aldehyde and an α,β-acetylenic menthyl ester at low temperature (-23 °C) yields chiral β-iodo Baylis-Hillman hydroxy esters with excellent geometric selectivity and yields up to 91% [7]. This reaction provides a direct route to highly functionalized, chiral, iodine-containing building blocks, which can be further elaborated into complex molecular architectures.

Application
Selection Property
Validation Focus
Broad-window cyclopolymerization of dienes
Halide-dependent catalytic profile across Al/Ti ratios
Cyclopolymer yield vs. Al/Ti ratio; comparison with chloride analogs
Gel-free cycloolefin copolymer ROMP
Iodide-specific catalyst component for low-gel product
Gel content analysis; processability and reactor clean-out
Baylis-Hillman reactions with challenging substrates
Lewis acid promoter for expanded aldehyde scope
Substrate conversion and isolated yield vs. TiCl₄-based methods
Asymmetric synthesis of chiral β-iodo esters
Tandem conjugate addition/carbonyl coupling selectivity
Diastereoselectivity, geometric selectivity, and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aluminum, diethyliodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.